molecular formula C24H25N5OS B2496774 2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide CAS No. 1206994-07-1

2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide

Cat. No. B2496774
CAS RN: 1206994-07-1
M. Wt: 431.56
InChI Key: NBXZSHKYRPHJFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Research in the field of organic chemistry often focuses on the synthesis and characterization of novel compounds that can exhibit a wide range of biological activities. Compounds like the one mentioned are typically studied for their potential in various applications, including medicinal chemistry, due to their complex structures and possible interactions with biological targets.

Synthesis Analysis

The synthesis of complex organic compounds usually involves multi-step reactions that can include the formation of triazole and thiazole rings, which are common in pharmaceutical agents. These processes may utilize starting materials like dimethylphenyl derivatives and involve reactions such as cyclization, acylation, and amide bond formation to achieve the final compound (Kumar, Parameshwarappa, & Ila, 2013).

Scientific Research Applications

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, including bis(2-chloroethyl)amino derivatives, 4(5)-aminoimidazol-5(4)-carboxamide, and others, have been reviewed for their antitumor activities. Some compounds have advanced past preclinical testing, highlighting the search for new antitumor drugs and compounds with varying biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).

Synthetic Routes for 1,4-disubstituted 1,2,3-Triazoles

1,2,3-Triazoles are pivotal in drug discovery, bioconjugation, material science, and more, due to their stability and significant dipole moment. The copper(I) catalyzed azide-alkyne cycloaddition, known as a click reaction, is a prominent method for synthesizing 1,4-disubstituted 1,2,3-triazoles, showcasing the compound's potential in creating biologically active molecules (Kaushik, C., Sangwan, J., Luxmi, R., Kumar, K., & Pahwa, A., 2019).

Biological Features of New 1,2,4-Triazole Derivatives

The chemistry of 1,2,4-triazoles is essential for synthesizing biologically active substances. Alternatives to classical synthesis methods have been explored, leading to compounds with antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. This research direction is promising for the development of new chemical models and derivatives (Ohloblina, M. V., 2022).

Novel Triazole Derivatives: A Patent Review

The triazole family is notable for its extensive range of biological activities. Recent patents have revealed new triazole derivatives with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The need for new, efficient synthesis methods that address green chemistry and energy saving is highlighted, alongside the search for new prototypes against emerging diseases and antibiotic-resistant bacteria (Ferreira, V., da Rocha, D. D., da Silva, F. D., Ferreira, P., Boechat, N., & Magalhães, J. L., 2013).

properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5OS/c1-15-10-11-20(14-16(15)2)29-18(4)21(27-28-29)24-26-17(3)22(31-24)23(30)25-13-12-19-8-6-5-7-9-19/h5-11,14H,12-13H2,1-4H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBXZSHKYRPHJFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=C(S3)C(=O)NCCC4=CC=CC=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.